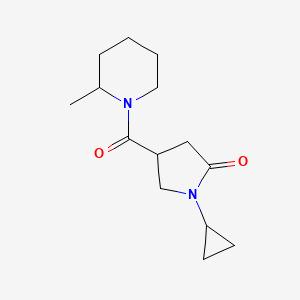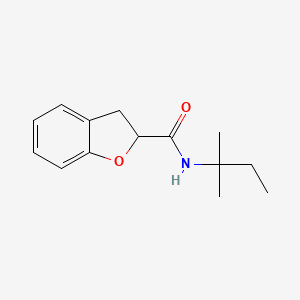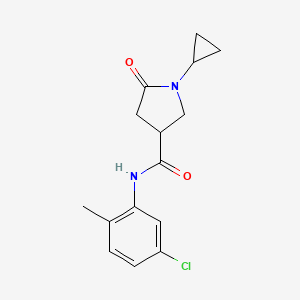
N-(5-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic applications.
作用機序
As mentioned earlier, N-(5-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide inhibits GABA aminotransferase, leading to increased levels of GABA in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system and plays a crucial role in regulating neuronal activity. By enhancing GABAergic neurotransmission, N-(5-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide can modulate neuronal excitability and potentially alleviate symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide has been shown to increase GABA levels in various brain regions, including the cortex, hippocampus, and striatum. It also enhances GABAergic neurotransmission and reduces glutamatergic neurotransmission, which can contribute to its antiepileptic and anxiolytic effects. N-(5-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide has also been shown to increase the expression of GABA receptors and transporters, further enhancing GABAergic signaling.
実験室実験の利点と制限
N-(5-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide has several advantages for laboratory experiments, including its high potency and selectivity for GABA aminotransferase. It also has good pharmacokinetic properties, with a long half-life and good brain penetration. However, N-(5-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide can be challenging to synthesize and purify, which can limit its availability for research purposes.
将来の方向性
There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide. One area of interest is its potential as a treatment for drug addiction, particularly cocaine and methamphetamine addiction. N-(5-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide has been shown to reduce drug-seeking behavior in preclinical models and may have therapeutic potential in humans. Another area of interest is its potential as a treatment for Angelman syndrome, which currently has no cure or effective treatments. Further research is needed to determine the safety and efficacy of N-(5-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide in humans for these and other potential therapeutic applications.
合成法
N-(5-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide can be synthesized through a multistep process involving the condensation of 5-chloro-2-methylphenylacetic acid with cyclopropylamine, followed by cyclization and subsequent acylation with 3-oxo-1-pyrrolidinecarboxylic acid. The final product is obtained through purification and crystallization.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders. It has shown promising results in preclinical models of epilepsy, anxiety, depression, and addiction. N-(5-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide has also been investigated as a potential treatment for Angelman syndrome, a rare genetic disorder that affects brain development and function.
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-9-2-3-11(16)7-13(9)17-15(20)10-6-14(19)18(8-10)12-4-5-12/h2-3,7,10,12H,4-6,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQDQNZZHKYZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



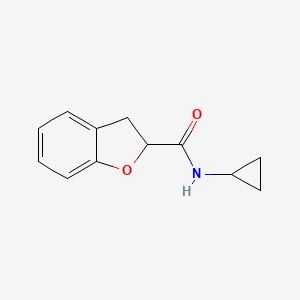
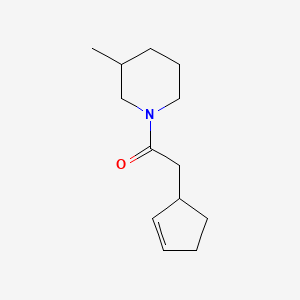
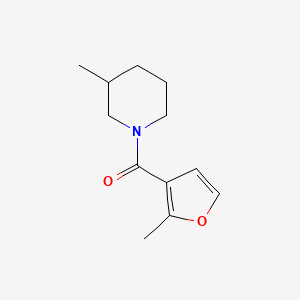
![N-[(2,4-dimethylphenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7515708.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515711.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one](/img/structure/B7515715.png)

![N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7515724.png)
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7515726.png)
